3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Physicochemical profiling Halogen bonding Medicinal chemistry design

3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1707727-59-0, MF C₁₁H₁₀BrN₃O, MW 280.12) is a heterocyclic compound that combines a tetrahydropyrano[4,3-c]pyrazole scaffold with a 5-bromopyridin-3-yl substituent. This scaffold is documented in patent and peer-reviewed literature as a privileged structure for kinase and bromodomain inhibitor design, with the bromopyridine moiety offering a versatile synthetic handle for cross-coupling reactions.

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
Cat. No. B11792656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Molecular FormulaC11H10BrN3O
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1COCC2=C1NN=C2C3=CC(=CN=C3)Br
InChIInChI=1S/C11H10BrN3O/c12-8-3-7(4-13-5-8)11-9-6-16-2-1-10(9)14-15-11/h3-5H,1-2,6H2,(H,14,15)
InChIKeyQTFRQMATECSALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole – A Structurally Defined Heterocyclic Building Block for Targeted Medicinal Chemistry


3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1707727-59-0, MF C₁₁H₁₀BrN₃O, MW 280.12) is a heterocyclic compound that combines a tetrahydropyrano[4,3-c]pyrazole scaffold with a 5-bromopyridin-3-yl substituent. This scaffold is documented in patent and peer-reviewed literature as a privileged structure for kinase and bromodomain inhibitor design, with the bromopyridine moiety offering a versatile synthetic handle for cross-coupling reactions [1]. The compound is commercially available at ≥98% purity (HPLC) from multiple vendors, making it a viable starting point for structure–activity relationship (SAR) campaigns and focused library synthesis .

Why 3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Cannot Be Simply Replaced by Other Pyrano[4,3-c]pyrazole Analogs


Close analogs within the tetrahydropyrano[4,3-c]pyrazole class differ markedly in their substitution pattern, with variations at the 3-position (e.g., pyridin-3-yl, trifluoromethyl, chloromethyl, 4-chlorophenyl) and N-1 position (e.g., ethyl, cyclopropylmethyl) substantially altering steric bulk, electronic character, and hydrogen-bonding capacity . The 5-bromopyridin-3-yl substituent uniquely introduces a heavy halogen capable of halogen bonding, a synthetic handle for Suzuki or Sonogashira coupling, and potential for metabolic stability tuning . Generic substitution with non-halogenated or differently halogenated analogs is therefore inadvisable without re-validating target engagement, selectivity, and downstream functional effects.

Quantitative Differentiation Evidence for 3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Against Comparator Compounds


Structural Analysis: The 5-Bromopyridin-3-yl Substituent Provides Distinct Physicochemical Properties vs. Non-Halogenated and Alternative Halogenated Analogs

Computational comparison of molecular properties reveals that the 5-bromopyridin-3-yl substituent increases molecular weight (+78.9 Da) and polar surface area relative to the parent 3-(pyridin-3-yl) analog (MW 201.22), while the bromine atom introduces a distinctive σ-hole potential for halogen bonding that is absent in non-halogenated or chloro/fluoro analogs . These differences directly impact predicted lipophilicity (cLogP), solubility, and potential for target engagement.

Physicochemical profiling Halogen bonding Medicinal chemistry design

Synthetic Tractability: The 5-Bromopyridine Handle Enables Late-Stage Diversification via Cross-Coupling Chemistry

The 5-bromopyridin-3-yl group serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are not feasible with non-halogenated or less reactive chloro analogs . Commercial availability at ≥98% purity with ISO-certified quality control ensures reliable starting material for parallel synthesis and SAR exploration .

Synthetic chemistry Cross-coupling Library synthesis

Kinase Inhibition Potential: Tetrahydropyrano[4,3-c]pyrazole Scaffold is Documented in Patent Literature as a Kinase Inhibitor Privileged Structure

Patent US20200055852A1 explicitly claims tetrahydropyrano[4,3-c]pyrazole-containing compounds as kinase inhibitors, with multiple exemplified compounds showing IC₅₀ values <1 µM against targeted kinases [1]. While the specific 3-(5-bromopyridin-3-yl) derivative has not yet been profiled in published kinase panels, its structural alignment with the claimed scaffold suggests comparable or superior potency due to enhanced halogen-bonding interactions.

Kinase inhibition Cancer therapeutics Patent evidence

Bromodomain Inhibition: Structural Analogy to Known BRD4 Ligands Suggests Potential for Epigenetic Target Engagement

Pyrazolo[4,3-c]pyridine and related scaffolds have been reported as bromodomain and extraterminal (BET) inhibitor pharmacophores, with some compounds achieving Kd values of 50–300 nM against BRD4 bromodomains in BROMOscan assays [1]. The tetrahydropyrano[4,3-c]pyrazole scaffold shares key hydrogen-bonding features with these known ligands, and the 5-bromopyridin-3-yl substituent may engage the conserved WPF shelf or ZA channel regions of BET bromodomains via halogen bonding.

Bromodomain inhibition Epigenetics BRD4

Purity and Quality Control: ≥98% HPLC Purity with ISO Certification Ensures Reproducible SAR Data

The compound is commercially available at ≥98% purity (HPLC) from suppliers operating under ISO-certified quality management systems . This level of purity and quality assurance is critical for generating reproducible biological data and is comparable to or exceeds the purity specifications of many close analogs, which are often supplied at 95% purity .

Quality control Reproducibility Procurement

Recommended Application Scenarios for 3-(5-Bromopyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Based on Differential Evidence


Kinase Inhibitor Hit Finding and SAR Expansion

The tetrahydropyrano[4,3-c]pyrazole core is a documented kinase inhibitor privileged structure (US20200055852A1). The 5-bromopyridin-3-yl substituent offers a synthetic handle for rapid SAR exploration via cross-coupling, enabling systematic variation at the pyridine 5-position to optimize potency, selectivity, and drug-like properties [1].

Bromodomain (BET) Probe Design for Epigenetic Target Validation

Structural analogy to known BET bromodomain ligands suggests that this compound may engage BRD4 BD2 via hydrogen bonding and halogen bonding. The bromopyridine moiety can be elaborated to enhance affinity and selectivity, making it a promising core for developing chemical probes for epigenetic target validation in oncology and inflammation [2].

Focused Library Synthesis for Diversity-Oriented Screening

The combination of a rigid tetrahydropyrano-pyrazole scaffold with a versatile bromopyridine handle makes this compound an ideal building block for generating diverse, lead-like libraries via parallel cross-coupling chemistry. High commercial purity (≥98%) ensures consistent library quality and reduces the need for post-synthesis repurification .

Halogen Bonding Studies in Structure-Based Drug Design

The bromine atom at the 5-position of the pyridine ring provides a well-defined halogen bond donor that can be exploited in structure-based design to enhance target affinity and selectivity. This compound serves as a model system for studying halogen bonding contributions to ligand–protein interactions, with potential applications in fragment-based drug discovery .

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